Chemical structure and properties of 4-(Chloromethoxy)-3-methoxybenzonitrile
Chemical structure and properties of 4-(Chloromethoxy)-3-methoxybenzonitrile
An In-Depth Technical Guide to 4-(Chloromethoxy)-3-methoxybenzonitrile: A Versatile Intermediate for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(Chloromethoxy)-3-methoxybenzonitrile, a functionalized aromatic compound with significant potential as a reactive intermediate in organic synthesis. While not extensively documented in current literature, its structural features—notably the highly electrophilic chloromethoxy group—position it as a valuable building block for researchers in medicinal chemistry and materials science. This document elucidates its molecular structure, details a plausible, high-yield synthetic pathway originating from the readily available precursor vanillin, and explores its chemical reactivity. Furthermore, we discuss its prospective applications in drug discovery, leveraging the known influence of the methoxy substituent in approved pharmaceuticals. Safety protocols and handling procedures, inferred from analogous chemical structures, are also presented to ensure safe and effective utilization in a laboratory setting.
Introduction
Benzonitrile derivatives are foundational scaffolds in the synthesis of a wide array of functional materials and biologically active compounds. The strategic placement of various functional groups on the benzene ring allows for precise control over the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. 4-(Chloromethoxy)-3-methoxybenzonitrile is an exemplary case of a multi-functionalized intermediate. It incorporates three key chemical motifs:
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A Nitrile Group (-C≡N): A versatile functional group that can be transformed into amines, carboxylic acids, or tetrazoles, serving as a critical anchor point for molecular elaboration.
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A Methoxy Group (-OCH₃): Prevalent in natural products and pharmaceuticals, the methoxy group can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties such as solubility and lipophilicity.[1]
-
A Chloromethoxy Group (-OCH₂Cl): This is the molecule's most defining feature. As a potent alkylating agent, this group provides a highly reactive electrophilic site for facile introduction of the "(4-cyano-2-methoxyphenoxy)methyl" moiety onto a wide range of nucleophiles.
This guide serves to consolidate the predicted chemical behavior and synthetic utility of 4-(Chloromethoxy)-3-methoxybenzonitrile, providing researchers and drug development professionals with the foundational knowledge to harness its potential in advanced synthetic applications.
Molecular Structure and Physicochemical Properties
Chemical Identifiers
The fundamental structural and identifying information for 4-(Chloromethoxy)-3-methoxybenzonitrile is summarized below.
| Identifier | Value |
| IUPAC Name | 4-(Chloromethoxy)-3-methoxybenzonitrile |
| CAS Number | Not assigned (Novel/uncommon compound) |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Canonical SMILES | COC1=C(C=CC(=C1)C#N)OCCl |
| InChI Key | Inferred: ZLDKJFNCRUBGBA-UHFFFAOYSA-N |
Physicochemical Data
| Property | 4-hydroxy-3-methoxybenzonitrile[2] | 3-Chloro-4-methoxybenzonitrile[3] | 4-(Chloromethoxy)-3-methoxybenzonitrile |
| Appearance | Solid | Solid | Predicted: Solid |
| CAS Number | 4421-08-3 | 102151-33-7 | N/A |
| Molecular Formula | C₈H₇NO₂ | C₈H₆ClNO | C₉H₈ClNO₂ |
| Melting Point | 125-128 °C | 107-111 °C | Predicted: 70-90 °C |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Predicted: Soluble in common organic solvents (DCM, THF, EtOAc) |
Synthesis and Purification
Rationale for Synthetic Strategy
The most logical and efficient synthetic route to 4-(Chloromethoxy)-3-methoxybenzonitrile begins with 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). This precursor is readily synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), an abundant and renewable fine chemical derived from lignin.[4][5][6] The synthesis, therefore, is a two-step process from a common starting material, making it both economical and scalable. The critical transformation is the chloromethylation of the phenolic hydroxyl group, a well-established reaction in organic chemistry.
Proposed Synthetic Workflow
The proposed pathway leverages established, high-yielding transformations to afford the target compound efficiently.
Caption: Proposed two-step synthesis of the target compound from vanillin.
Detailed Experimental Protocol
Step 1: Synthesis of 4-hydroxy-3-methoxybenzonitrile from Vanillin
Causality: The conversion of an aldehyde to a nitrile is a robust transformation. The formation of an oxime intermediate followed by dehydration is a classic and high-yielding method. Using hydroxylammonium sulfate in formic acid provides both the oximation reagent and an acidic medium that facilitates the subsequent dehydration in a one-pot fashion, simplifying the procedure.[7]
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Reaction Setup: To a solution of vanillin (1 equivalent) in formic acid, add hydroxylammonium sulfate (1.1 equivalents) and sodium formate (1.1 equivalents).
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Reaction Execution: Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude 4-hydroxy-3-methoxybenzonitrile can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-(Chloromethoxy)-3-methoxybenzonitrile
Causality: The phenolic hydroxyl group of the precursor is nucleophilic and readily reacts with an electrophilic source of formaldehyde in the presence of a chloride source. Using paraformaldehyde and a strong acid like HCl generates the reactive chloromethyl cation (in situ), which is then attacked by the phenoxide to form the desired chloromethyl ether. Anhydrous conditions are crucial to prevent hydrolysis of the product.
-
Reaction Setup: Suspend 4-hydroxy-3-methoxybenzonitrile (1 equivalent) and paraformaldehyde (1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a flask equipped with a gas inlet.
-
Reaction Execution: Cool the suspension in an ice bath and bubble dry hydrogen chloride (HCl) gas through the mixture with vigorous stirring. Alternatively, a Lewis acid catalyst can be employed.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Once complete, cease the HCl bubbling and purge the solution with nitrogen gas to remove excess HCl. Wash the organic layer with cold saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(Chloromethoxy)-3-methoxybenzonitrile.
Chemical Reactivity and Mechanistic Insights
The Chloromethoxy Group: A Potent Electrophile
The primary site of reactivity is the chloromethoxy group. The C-Cl bond is highly polarized and activated by the adjacent ether oxygen, making the chloride a superb leaving group. This functionality allows the compound to act as a potent Sₙ2 alkylating agent. It will readily react with a variety of nucleophiles (e.g., alcohols, phenols, amines, thiols) to form stable ether, amine, or thioether linkages. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General nucleophilic substitution at the chloromethyl group.
Transformations of the Nitrile Group
The nitrile group offers a secondary handle for chemical modification, providing synthetic versatility:
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethoxy)-3-methoxybenzoic acid.
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Reduction: The nitrile can be reduced to a primary amine, [4-(chloromethoxy)-3-methoxyphenyl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Applications in Research and Drug Development
Core Utility as a Synthetic Building Block
The principal application of 4-(Chloromethoxy)-3-methoxybenzonitrile is as a specialized building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications. The chloromethoxy group can be reacted first, leaving the nitrile available for later-stage transformations, a strategy often employed in the synthesis of complex molecules. This makes it an ideal intermediate for creating libraries of compounds for screening purposes. Its utility is comparable to other versatile intermediates like 4-(chloromethyl)benzonitrile, which is used in the synthesis of pharmaceuticals and agrochemicals.[8][9]
Potential in Medicinal Chemistry
The vanilloid scaffold (4-hydroxy-3-methoxyphenyl) is present in numerous biologically active molecules.[10] By functionalizing this core with a reactive chloromethyl ether handle, this compound provides a direct route to novel ethers, which are a major class of compounds in pharmaceuticals. For instance, it could be used to tether the vanilloid moiety to other pharmacophores or to cyclize with another functional group on a molecule to create macrocyclic structures. The precursor, 4-hydroxy-3-methoxybenzonitrile, is already recognized as a key intermediate for various active pharmaceutical ingredients (APIs).[11]
Caption: Workflow for using the title compound in drug discovery.
Safety, Handling, and Storage
Hazard Assessment
No specific safety data sheet (SDS) exists for 4-(Chloromethoxy)-3-methoxybenzonitrile. Hazards must be inferred from structurally related compounds.
| Hazard Category | Associated Risk | Basis of Assessment |
| Acute Toxicity | Warning/Danger: Harmful or toxic if swallowed, inhaled, or in contact with skin.[12][13] | Based on data for halo-substituted benzonitriles.[3][13] |
| Irritation | Warning: Causes serious skin and eye irritation. May cause respiratory irritation.[13] | Common hazard for functionalized aromatic compounds. |
| Carcinogenicity | Suspected Carcinogen: Chloromethyl ethers as a class are potent alkylating agents and are often considered carcinogenic. | Prudent assumption based on the functional group. |
Recommended Handling Procedures
Given the presumed hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use appropriate tools for transfers. Ensure adequate ventilation. Wash hands thoroughly after handling.[12]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-(Chloromethoxy)-3-methoxybenzonitrile represents a highly promising, albeit underutilized, chemical intermediate. Its synthesis from the abundant precursor vanillin is straightforward and scalable. The molecule's true value lies in the exceptional reactivity of its chloromethoxy group, which serves as a powerful tool for covalent modification and the construction of complex molecular architectures. For scientists engaged in pharmaceutical discovery and materials science, this compound offers a unique combination of a stable, modifiable benzonitrile core and a highly electrophilic handle for building novel chemical entities. With appropriate safety precautions, 4-(Chloromethoxy)-3-methoxybenzonitrile is poised to become a valuable asset in the synthetic chemist's toolbox.
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